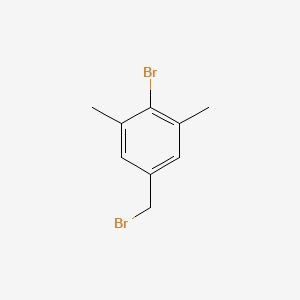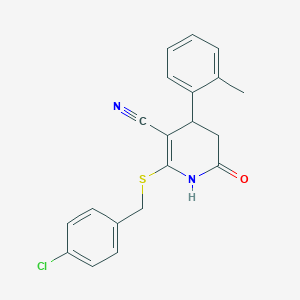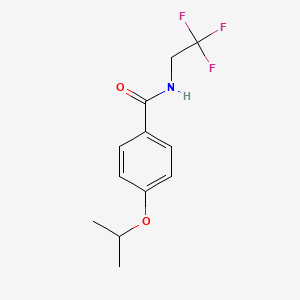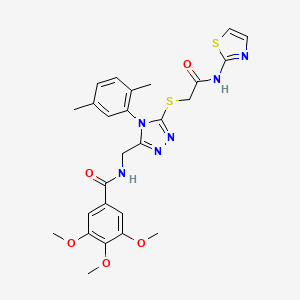![molecular formula C21H29N3O5 B2462331 Tert-butyl 4-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate CAS No. 1081119-91-6](/img/structure/B2462331.png)
Tert-butyl 4-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate is a synthetic organic compound known for its diverse applications in the fields of chemistry, biology, medicine, and industry. This compound is notable for its intricate molecular structure, which includes a piperazine ring, a pyrrolidinone moiety, and a tert-butyl ester group, all of which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate generally involves a multi-step process. A common approach includes:
Formation of the Pyrrolidinone Intermediate: : The initial step often involves the condensation of 4-methoxybenzaldehyde with an appropriate amine to form an imine. Subsequent reduction and cyclization yield the pyrrolidinone intermediate.
Introduction of the Piperazine Ring: : The pyrrolidinone intermediate is then coupled with piperazine using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Addition of the Tert-butyl Ester Group: : The final step involves esterification with tert-butyl chloroformate under mild conditions, resulting in the formation of this compound.
Industrial Production Methods: On an industrial scale, the production of this compound typically utilizes optimized versions of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Reactor design, temperature control, and solvent choice are crucial factors.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes
Oxidation: : The methoxy group in the aromatic ring can undergo oxidation to form a phenol derivative.
Reduction: : The ketone group in the pyrrolidinone moiety can be reduced to an alcohol.
Substitution: : Electrophilic aromatic substitution reactions can occur at the methoxybenzene ring, allowing for further functionalization.
Common Reagents and Conditions Used
Oxidation: : Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO₄ (Potassium permanganate).
Reduction: : Reducing agents such as NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminum hydride) are often used.
Substitution: : Conditions for electrophilic aromatic substitution typically involve halogens or sulfonic acid derivatives.
Major Products Formed from These Reactions
Oxidation can yield phenol derivatives.
Reduction results in alcohol derivatives.
Substitution reactions produce a variety of functionalized aromatic compounds.
Wissenschaftliche Forschungsanwendungen
In Chemistry: : The compound is used as a precursor in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis, particularly in the design of novel pharmaceuticals.
In Biology: : Its interactions with various biological pathways are of interest. Researchers investigate its potential as a tool for probing cellular mechanisms and its effects on enzymatic activities.
In Medicine: : This compound has shown promise in preliminary studies for its potential therapeutic applications, such as acting as an enzyme inhibitor or receptor modulator. Its structural motifs are being explored for drug development.
In Industry: : It is used in the formulation of specialty chemicals and materials. Its ability to undergo diverse chemical reactions makes it versatile for various industrial applications.
Wirkmechanismus
The compound's mechanism of action often involves binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The piperazine ring and pyrrolidinone moiety are crucial for its binding affinity and specificity. This interaction can lead to the inhibition or activation of pathways critical in disease processes, making it a valuable candidate for drug development.
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Similar Compounds: Similar compounds include other piperazine derivatives, pyrrolidinone-based compounds, and tert-butyl esters. Each of these classes of compounds shares some structural similarities but differs in specific functional groups, leading to unique chemical properties and applications.
List of Similar Compounds
Piperazine derivatives, such as 1-phenylpiperazine
Pyrrolidinone-based compounds like N-methylpyrrolidinone
Tert-butyl esters, such as tert-butyl acetate
What stands out about tert-butyl 4-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate is the combination of these functional groups within a single molecule, contributing to its multifaceted applications and chemical versatility.
Eigenschaften
IUPAC Name |
tert-butyl 4-[1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O5/c1-21(2,3)29-20(27)23-11-9-22(10-12-23)19(26)15-13-18(25)24(14-15)16-5-7-17(28-4)8-6-16/h5-8,15H,9-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHTFQMNZBNHZAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,3-dimethyl-8-[(1-phenylethylamino)methyl]-7H-purine-2,6-dione](/img/structure/B2462262.png)

![1-(Cyclopropanesulfonyl)-4-[(4-methoxyphenyl)methyl]piperazine](/img/structure/B2462265.png)



![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2462269.png)
![(3aS,6aS)-5-(prop-2-enoyl)-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione](/img/structure/B2462270.png)

